

Spectroscopic Analysis of 10-(Phosphonooxy)decyl Methacrylate (10-MDP): A Technical Guide

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Compound of Interest

Compound Name: 10-(Phosphonooxy)decyl methacrylate

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This technical guide provides an in-depth overview of the spectroscopic characterization of **10-(Phosphonooxy)decyl methacrylate**, commonly known as 10-MDP. The focus is on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the structural elucidation and quality control of this important monomer. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development who utilize 10-MDP in their applications, particularly in dental adhesives and biocompatible materials.

Molecular Structure

10-MDP (Molecular Formula: $C_{14}H_{27}O_6P$, Molecular Weight: 322.33 g/mol) is an organophosphate monomer featuring three key chemical moieties: a polymerizable methacrylate group, a long hydrophobic ten-carbon (decyl) spacer, and a hydrophilic phosphonooxy group that provides its adhesive properties.^[1] This unique amphiphilic structure allows it to function as a powerful adhesive agent, capable of bonding to both organic and inorganic substrates.

Caption: Molecular structure of **10-(Phosphonooxy)decyl methacrylate** (10-MDP).

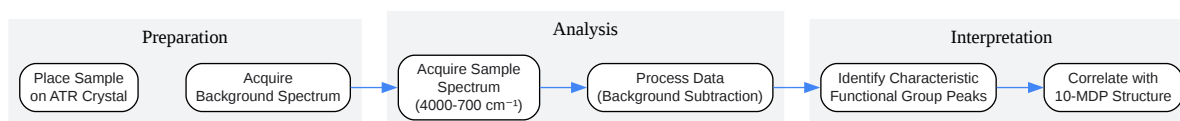
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 10-MDP, it is used to confirm the presence of the methacrylate C=C and C=O bonds, the long alkyl C-H bonds, and the characteristic P-O bonds of the phosphate group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common method for analyzing liquid or paste-like monomers such as 10-MDP is ATR-FTIR.

- **Instrument Setup:** An FTIR spectrometer (e.g., Spectrum One, Perkin-Elmer, UK) equipped with an ATR crystal (typically diamond) is used.
- **Sample Preparation:** A small drop of the 10-MDP sample is placed directly onto the ATR crystal.
- **Data Acquisition:** Spectra are acquired over a wavenumber range of 4000 to 700 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption peaks corresponding to the functional groups within 10-MDP. For kinetic studies of polymerization, spectra can be acquired continuously over time.^{[2][3][4]}



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Caption: General experimental workflow for ATR-FTIR analysis of 10-MDP.

FTIR Data Presentation

The following table summarizes the key vibrational modes and their corresponding wavenumbers for 10-MDP as identified in the literature.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference(s)
~2925, ~2854	C-H Asymmetric/Symmetric Stretch	Decyl Chain (-CH ₂)	Typical
~1729	C=O Stretch	Methacrylate Ester	[5]
~1636	C=C Stretch	Methacrylate Alkene	[2]
~1320, ~1300	C-O Stretch (doublet)	Methacrylate Ester	[2]
~1083	P-O Asymmetric Stretch	Phosphonooxy (PO ₃ ²⁻)	[6]
~997	P-O Symmetric Stretch	Phosphonooxy (PO ₃ ²⁻)	[6]

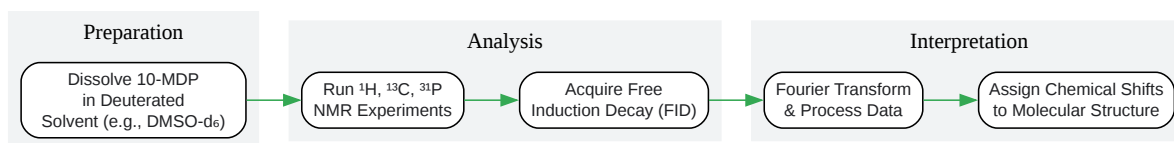
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of 10-MDP. ¹H, ¹³C, and ³¹P NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR

- **Sample Preparation:** The 10-MDP sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Experiments are performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H).
- **Data Acquisition:**

- ^1H NMR: A standard proton experiment is run. Key parameters include a 30° or 90° pulse, a sufficient relaxation delay (e.g., 1-5 seconds), and 8-16 scans.
- ^{13}C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to determine the types of carbon atoms. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- ^{31}P NMR: A proton-decoupled phosphorus experiment is run. ^{31}P NMR is highly sensitive and typically requires fewer scans than ^{13}C NMR. An external reference of 85% H_3PO_4 is used.^[7]
- Data Analysis: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The resulting chemical shifts (δ) in parts per million (ppm) are referenced to the residual solvent peak (for ^1H and ^{13}C) or the external standard (for ^{31}P).



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Caption: General experimental workflow for NMR analysis of 10-MDP.

^1H NMR Data

The ^1H NMR spectrum provides information on the number and type of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Reference(s)
~6.05	s	C=CH (vinyl, trans to C=O)	Typical
~5.65	s	C=CH (vinyl, cis to C=O)	Typical
~4.05	t	-O-CH ₂ - (Ester)	Typical
~3.76	m	-CH ₂ -O-P (Phosphate Ester)	[7]
~1.88	s	C=C-CH ₃	Typical
~1.60	m	-O-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ -O-P	[7]
~1.25	br s	-(CH ₂) ₆ - (Bulk methylene chain)	[7]

Note: "s" denotes singlet, "t" denotes triplet, "m" denotes multiplet, "br s" denotes broad singlet. Typical values are based on standard chemical shifts for methacrylate monomers.

¹³C NMR Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the structure. While specific literature values for pure 10-MDP are sparse, the expected chemical shifts can be predicted based on its structure.

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Ester carbonyl)
~136	C=CH ₂ (Alkene quaternary)
~125	C=CH ₂ (Alkene methylene)
~65	-O-CH ₂ - (Ester)
~64 (doublet, J_PC)	-CH ₂ -O-P (Phosphate Ester)
~30-32	-CH ₂ -CH ₂ -O-P
~29	-(CH ₂) ₆ - (Bulk methylene)
~28	-O-CH ₂ -CH ₂ -
~25	-O-CH ₂ -CH ₂ -CH ₂ -
~18	C=C-CH ₃

Note: These are predicted values based on standard NMR correlations. The carbon attached to the phosphate group is expected to show coupling to the phosphorus nucleus (J_PC).

³¹P NMR Data

The ³¹P NMR spectrum gives a distinct signal for the phosphorus atom in the phosphonooxy group.

Chemical Shift (δ , ppm)	Assignment	Reference(s)
-0.68 to -0.93	R-O-PO(OH) ₂	[7]

Note: The referenced chemical shifts were observed for 10-MDP interacting with dentin, forming calcium salts, which may cause a shift from the value for the pure, isolated monomer. [7] The spectrum of the pure compound would be expected to show a single peak in this region.

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